

solubility and stability of 2-(3-aminopyridin-2-yl)acetic acid

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Compound of Interest

Compound Name: 2-(3-Aminopyridin-2-yl)acetic acid

Cat. No.: B1317749

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An In-depth Technical Guide on the Solubility and Stability of **2-(3-aminopyridin-2-yl)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of **2-(3-aminopyridin-2-yl)acetic acid**, a heterocyclic compound with potential applications in pharmaceutical development. The solubility and stability of this molecule are paramount to its behavior as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This document outlines the key considerations, experimental methodologies, and data presentation for a thorough physicochemical characterization.

Physicochemical Properties: Solubility and Stability

The unique structure of **2-(3-aminopyridin-2-yl)acetic acid**, featuring both a basic amino group on the pyridine ring and an acidic carboxylic acid moiety, suggests that its solubility will be highly dependent on pH. Understanding this relationship is crucial for predicting its behavior in the physiological pH range and for developing suitable formulations. Similarly, its stability under various environmental conditions will dictate its storage requirements and potential degradation pathways.

Solubility Profile

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. For pharmaceutical applications, solubility in aqueous and organic media is of primary interest.

Table 1: Aqueous Solubility of **2-(3-aminopyridin-2-yl)acetic acid**

Buffer System	pH	Temperature (°C)	Solubility (mg/mL)	Analytical Method
0.1 M HCl	1.0	25	Data not available	HPLC-UV
Phosphate-Buffered Saline (PBS)	7.4	25	Data not available	HPLC-UV
0.1 M NaOH	13.0	25	Data not available	HPLC-UV
Simulated Gastric Fluid (SGF)	1.2	37	Data not available	HPLC-UV
Simulated Intestinal Fluid (SIF)	6.8	37	Data not available	HPLC-UV

Table 2: Solubility in Organic Solvents at 25°C

Solvent	Polarity Index	Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	7.2	Data not available
Methanol	5.1	Data not available
Ethanol	4.3	Data not available
Acetonitrile	5.8	Data not available
Dichloromethane	3.1	Data not available

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is its ability to resist chemical change or degradation under various conditions.

Table 3: Solid-State Stability of **2-(3-aminopyridin-2-yl)acetic acid**

Condition	Duration	Purity Change (%)	Degradants Formed
40°C / 75% RH	3 months	Data not available	Data not available
60°C	1 month	Data not available	Data not available
Photostability (ICH Q1B)	1.2 million lux hours	Data not available	Data not available

Table 4: Solution-State Stability of **2-(3-aminopyridin-2-yl)acetic acid** at 25°C

Condition	Duration	Percent Remaining	Major Degradants
pH 1.2 (0.1 M HCl)	24 hours	Data not available	Data not available
pH 7.4 (PBS)	24 hours	Data not available	Data not available
pH 9.0 (Borate Buffer)	24 hours	Data not available	Data not available
3% Hydrogen Peroxide	24 hours	Data not available	Data not available

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and consistent data generation.

Aqueous Solubility Determination (Shake-Flask Method)

- Preparation of Saturated Solution: An excess of **2-(3-aminopyridin-2-yl)acetic acid** is added to a known volume of the desired aqueous buffer in a sealed glass vial.

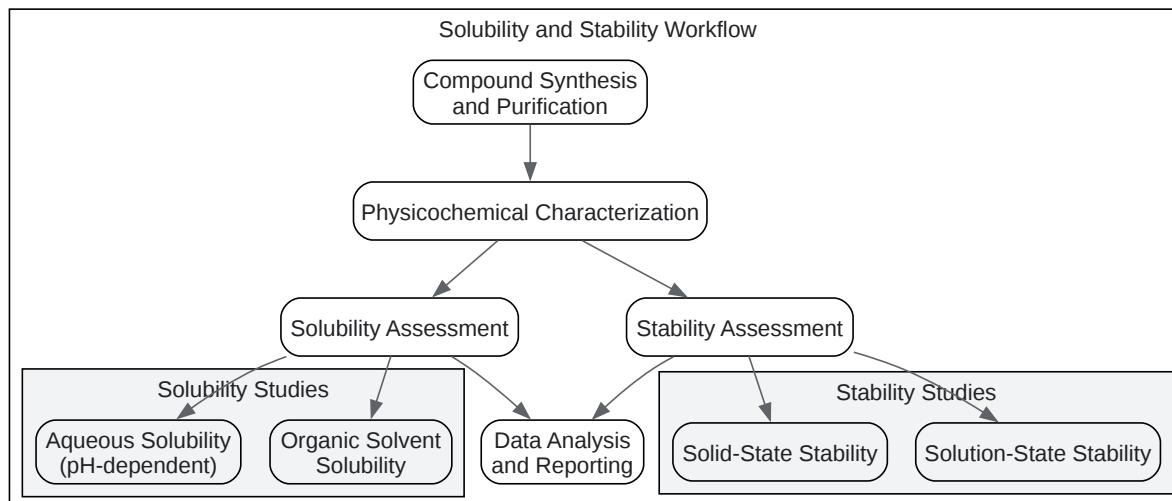
- Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The resulting suspension is filtered through a 0.45 µm filter or centrifuged to separate the undissolved solid.
- Quantification: A precise aliquot of the clear supernatant is taken, appropriately diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Solid-State Stability Assessment

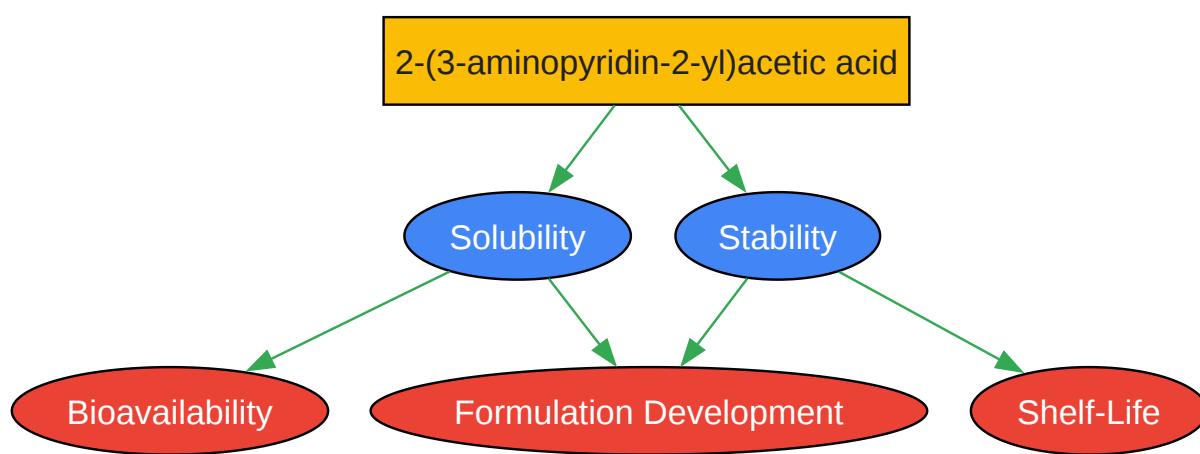
- Sample Preparation: A known quantity of **2-(3-aminopyridin-2-yl)acetic acid** is placed in appropriate containers (e.g., glass vials).
- Stress Conditions: The samples are stored under controlled conditions of temperature and humidity (e.g., 40°C/75% RH, 60°C) as per the International Council for Harmonisation (ICH) guidelines. For photostability, samples are exposed to a defined light source.
- Time Points: Samples are withdrawn at predetermined time intervals (e.g., 1, 3, 6 months).
- Analysis: The purity of the compound is assessed using a stability-indicating HPLC method. The formation of any degradation products is monitored and quantified.

Visualizations

Diagrams are provided to illustrate key processes and relationships relevant to the physicochemical characterization of **2-(3-aminopyridin-2-yl)acetic acid**.

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Caption: Experimental workflow for physicochemical profiling.

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Caption: Interrelationship of physicochemical properties.

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